Product packaging for 2-Amino-N(6)-methyl-N(6)-hydroxyadenine(Cat. No.:CAS No. 60254-49-1)

2-Amino-N(6)-methyl-N(6)-hydroxyadenine

カタログ番号: B1217109
CAS番号: 60254-49-1
分子量: 180.17 g/mol
InChIキー: GYFOTFRGFOLZIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Contextualization of 2-Amino-N(6)-methyl-N(6)-hydroxyadenine within the Landscape of Purine (B94841) Analog Research

The compound this compound is a specific type of modified purine analog. While research specifically detailing this compound is limited in publicly available scientific literature, its structural features place it within a well-studied class of mutagenic and biologically active nucleobase analogs. Its core structure is that of adenine (B156593), with key modifications: an amino group at the 2-position, and both a methyl and a hydroxyl group attached to the nitrogen at the 6-position.

To understand its potential biological role, we can examine the closely related and extensively studied compound, 2-amino-N(6)-hydroxyadenine (AHA). AHA is recognized as a potent mutagen in a wide range of organisms, from bacteria to eukaryotes. nih.govnih.gov Its mutagenic activity stems from its ability to be incorporated into DNA and subsequently cause errors during replication, primarily leading to AT to GC base-pair transitions. nih.govnih.gov The addition of a methyl group to the N(6) position, as in this compound, could potentially modulate its biological activity, for instance by altering its interaction with DNA polymerases or repair enzymes. The study of such specific analogs allows researchers to dissect the structure-function relationships of mutagenic agents and to refine their use as experimental tools.

Historical Perspectives on the Study of Nucleobase Analogs and Their Biological Interventions

The study of nucleobase analogs has a rich history intertwined with the development of molecular biology and chemotherapy. Early research in the mid-20th century led to the synthesis of the first purine analogs, such as 6-mercaptopurine (B1684380) and thioguanine, which were found to have significant anticancer activity. nih.gov These early discoveries established the principle that molecules mimicking natural nucleobases could disrupt cellular processes, particularly in rapidly dividing cancer cells.

This concept was further expanded with the advent of antiviral therapies. Nucleoside analogs, which consist of a modified base attached to a sugar moiety, became a cornerstone of antiviral drug development. scispace.com Acyclovir, an analog of guanosine, was a landmark achievement in the treatment of herpes simplex virus infections. scispace.com The success of these early compounds spurred further research into the synthesis and biological evaluation of a vast array of modified purines and pyrimidines.

In the realm of genetics research, nucleobase analogs have been invaluable for inducing and studying mutations. The ability to generate specific types of DNA sequence changes has been crucial for understanding gene function and the processes of mutagenesis and DNA repair. nih.govnih.gov Compounds like 2-amino-N(6)-hydroxyadenine (AHA) have been used as model mutagens to investigate the response of different organisms and cell types to DNA damage. nih.govnih.gov These historical developments have paved the way for the sophisticated use of nucleobase analogs in modern molecular biology, from probing enzymatic mechanisms to their application in synthetic biology and nanotechnology.

Research Findings on 2-amino-N(6)-hydroxyadenine (AHA), a closely related analog

As a proxy for understanding the potential biological effects of this compound, the research findings for 2-amino-N(6)-hydroxyadenine (AHA) are highly informative.

Mutagenic Specificity

Studies on AHA have consistently demonstrated its potent mutagenic activity. The primary mechanism of this activity is the induction of base-pair substitutions. Specifically, AHA is known to cause a high frequency of AT to GC transitions. nih.govnih.gov Research involving the phage M13mp2 showed that mutations induced by AHA were predominantly base transitions, accounting for 80% of the observed sequence changes. nih.gov This high degree of specificity makes AHA a useful tool for researchers studying the consequences of this particular type of mutation.

Activity in Eukaryotic Systems

A collaborative study was undertaken to assess the mutagenicity of AHA across a variety of eukaryotic assay systems. The findings showed that AHA was mutagenic in all tested systems, although the level of the effect was dependent on the specific assay. nih.gov In higher eukaryotic assays, the mutagenic potency of AHA was found to be comparable to that of well-known alkylating agents such as ethylnitrosourea (ENU), ethyl methanesulfonate (B1217627) (EMS), and methyl methanesulfonate (MMS). nih.gov This indicates that AHA is a significant mutagen in eukaryotes, capable of inducing genetic alterations with an efficiency similar to that of established mutagens. The table below provides a qualitative comparison of the mutagenic potency of AHA with other mutagens in certain eukaryotic test systems.

CompoundRelative Mutagenic Potency
2-amino-N(6)-hydroxyadenine (AHA)Comparable to ENU, EMS, MMS
Ethylnitrosourea (ENU)High
Ethyl methanesulfonate (EMS)High
Methyl methanesulfonate (MMS)High

This table is a qualitative summary based on findings that AHA has a mutagenic potency comparable to ENU, EMS, or MMS in many of the eukaryotic assays conducted. nih.gov

Induction of Chromosomal Damage

In addition to inducing point mutations, studies have also shown that AHA can cause chromosomal damage. This effect is typically observed at high concentrations of the compound and is associated with low levels of cell survival. nih.gov The induction of micronuclei, which are small, extranuclear bodies that contain damaged chromosome fragments or whole chromosomes, has been used as an indicator of this clastogenic activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N6O B1217109 2-Amino-N(6)-methyl-N(6)-hydroxyadenine CAS No. 60254-49-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-(2-amino-7H-purin-6-yl)-N-methylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6O/c1-12(13)5-3-4(9-2-8-3)10-6(7)11-5/h2,13H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFOTFRGFOLZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=NC2=C1NC=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209000
Record name 2-Amino-N(6)-methyl-N(6)-hydroxyadenine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60254-49-1
Record name N6-Hydroxy-N6-methyl-9H-purine-2,6-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60254-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N(6)-methyl-N(6)-hydroxyadenine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060254491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-N(6)-methyl-N(6)-hydroxyadenine
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Molecular Mechanisms of Genomic Interaction of 2 Amino N 6 Methyl N 6 Hydroxyadenine

DNA Adduct Formation by 2-Amino-N(6)-methyl-N(6)-hydroxyadenine

DNA adducts are a form of DNA damage that occurs when a chemical compound covalently binds to DNA. This alteration can disrupt the normal structure and function of the DNA molecule, potentially leading to mutations and cellular dysfunction. The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. The reactivity of a compound and the nucleophilic sites within the DNA molecule, such as the nitrogen and oxygen atoms on the purine (B94841) and pyrimidine (B1678525) bases, determine the likelihood and nature of adduct formation.

Characterization of DNA Adduct Structures and Positions

No specific DNA adduct structures or preferential binding positions have been characterized for this compound in the available scientific literature.

For related compounds, such as N-nitroso compounds, adduct formation is a well-documented phenomenon. These compounds can alkylate DNA at various positions, with the O6- and N7-positions of guanine (B1146940) and the N3-position of adenine (B156593) being common targets. The specific structure of the resulting adduct depends on the reactive electrophile generated from the parent compound.

Influence of DNA Sequence Context on Adduct Formation

There is no available data on how the surrounding DNA sequence might influence the formation of adducts by this compound.

Research on other DNA-damaging agents has shown that the local DNA sequence can significantly influence the rate and location of adduct formation. Factors such as steric hindrance, the accessibility of nucleophilic sites within the major and minor grooves, and the local DNA conformation (e.g., B-form vs. Z-form DNA) can all play a role in creating "hotspots" for adduction.

Base-Pairing Ambiguity and Misincorporation into Nucleic Acids

The structural modification of a DNA base through adduct formation can alter its hydrogen bonding properties, leading to ambiguous base-pairing during DNA replication or transcription. This can result in the incorporation of an incorrect nucleotide opposite the damaged base, a process known as misincorporation, which can fix a mutation in the genome.

Theoretical Models of Aberrant Base-Pairing

No theoretical models have been proposed or studied for the aberrant base-pairing of this compound.

Theoretical modeling can be used to predict the likely pairing partners of a modified base. For a hypothetical adduct of this compound, its ability to form stable hydrogen bonds with canonical bases (A, T, C, G) would be assessed. The presence of the methyl and hydroxyl groups on the N(6) position of the adenine ring would likely disrupt the standard Watson-Crick pairing with thymine.

Enzymatic Incorporation into DNA and RNA during Replication and Transcription

No studies have been found that investigate the enzymatic incorporation of this compound into DNA or RNA.

The mutagenicity of a related compound, 2-amino-N(6)-hydroxyadenine (AHA), has been studied. Research has shown that AHA and its deoxyriboside (AHAdR) are mutagenic, primarily causing base transition mutations. nih.gov This suggests that these molecules can be incorporated into DNA and lead to errors during subsequent replication.

Table 1: Mutagenesis Profile of 2-amino-N(6)-hydroxyadenine (AHA) and its Deoxyriboside (AHAdR)

CompoundPredominant Mutation TypePercentage of Base Transitions
AHABase Transitions80% nih.gov
AHAdRBase Transitions90% nih.gov

This interactive data table is based on research on a related, but distinct, compound and is provided for illustrative purposes only.

Interaction with DNA Polymerases and Ligases

DNA polymerases are responsible for synthesizing new DNA strands, while DNA ligases join fragments of DNA. The presence of a DNA adduct can interfere with the function of these enzymes. Some polymerases may be blocked by the adduct, leading to stalled replication forks, while others, known as translesion synthesis polymerases, may bypass the damage, often with a higher error rate.

There is no information available on the interaction of this compound with DNA polymerases or ligases.

Studies with other types of DNA adducts have shown a wide range of effects on DNA polymerases. Bulky adducts often present a significant block to replicative polymerases, while smaller adducts may be bypassed more readily. The efficiency and fidelity of bypass depend on both the specific adduct and the particular DNA polymerase involved.

Cellular and Genetic Consequences of 2 Amino N 6 Methyl N 6 Hydroxyadenine Exposure

Mutagenic Specificity and Potency in Prokaryotic Systems

Studies in prokaryotic organisms, such as bacteria and bacteriophages, have been instrumental in elucidating the fundamental mechanisms of AHA-induced mutagenesis. These simpler systems allow for detailed analysis of the types and frequencies of mutations that occur following exposure to the compound.

Analysis of Mutation Spectra in Bacterial Models (e.g., Salmonella typhimurium, Escherichia coli)

The mutagenic properties of AHA have been extensively evaluated in bacterial models. In Salmonella typhimurium, AHA has shown exceptionally high mutagenicity, particularly in the TA100 strain, which is designed to detect base-pair substitution mutations. nih.gov One study reported that AHA induced 25,000 revertants per microgram in this strain without metabolic activation (S9 mix). nih.gov The mutagenic activity of AHA was found to be more potent in bacteria compared to another analogue, N6-hydroxyadenine (HAP). nih.gov In contrast, its mutagenicity in the frameshift mutant strain TA98 was significantly lower, about 1/1000th of that observed in TA100, indicating a strong preference for inducing base substitutions over frameshift mutations. nih.gov

The genetic activity of AHA has also been studied in Escherichia coli, where its mutagenic effects were observed. nih.gov The mutagenicity of AHA in these bacterial systems was not significantly influenced by defects in excision repair or mutagenic DNA repair pathways. nih.gov However, a specific deletion in the uvrB gene in Salmonella strains had a dramatic impact on both the mutagenicity and toxicity of AHA. nih.gov

Mutagenic Potency of 2-Amino-N(6)-methyl-N(6)-hydroxyadenine (AHA) in Bacterial Strains

Bacterial StrainKey FindingsReference
Salmonella typhimurium TA100Highly potent mutagen, inducing 25,000 revertants/µg. Primarily detects base-pair substitutions. nih.gov
Salmonella typhimurium TA98Weakly mutagenic, with activity about 1/1000th of that in TA100. Indicates low induction of frameshift mutations. nih.gov
Escherichia coliDemonstrated mutagenic activity. nih.gov

Induction of Base Transitions (e.g., AT to GC)

The primary mechanism by which AHA induces mutations is through the induction of base-pair transitions. Specifically, it is thought to cause AT to GC transitions. This is supported by the high mutagenicity observed in the S. typhimurium TA100 strain, which is sensitive to this type of mutation. nih.gov Further evidence comes from studies in other organisms, such as the fungus Neurospora crassa, where AHA is believed to produce specific-locus mutations predominantly through AT to GC base-pair substitutions. nih.govnih.gov This mechanism likely involves the incorporation of AHA into DNA in place of adenine (B156593), followed by mispairing with cytosine during DNA replication. nih.gov

Effects on Phage Mutagenesis (e.g., M13mp2)

Investigations using the bacteriophage M13mp2 have provided a detailed look at the specific nucleotide sequence changes induced by AHA. When the phage was grown in host bacteria cultured with AHA, a significant increase in mutations within the lac promoter-lacZα region was observed. teikyo.jp Analysis of the DNA from these mutants revealed that the induced sequence changes were predominantly base transitions, accounting for 80% of the mutations with AHA and 90% with its deoxyriboside form (AHAdR). teikyo.jp The occurrence of single-base deletions and additions was comparable to the rate of spontaneous mutations, further highlighting the specificity of AHA in inducing base substitutions. teikyo.jp

Mutagenic Specificity and Potency in Eukaryotic Model Organisms

The mutagenic effects of AHA have also been characterized in a range of eukaryotic systems, from fungi to mammalian cells. These studies have confirmed its potent mutagenic activity and provided further insights into its mechanism of action in more complex cellular environments.

Studies in Fungi (e.g., Neurospora crassa, Saccharomyces cerevisiae)

In the filamentous fungus Neurospora crassa, AHA has been identified as an extremely potent mutagen. nih.govnih.gov Studies using a two-component heterokaryon system (H-12) to detect mutations in the ad-3 region showed that AHA predominantly induces gene/point mutations. nih.gov Of the ad-3 mutants recovered after AHA treatment, 98.9% were classified as gene/point mutations, with no multilocus deletion mutations detected. nih.gov These findings are consistent with the hypothesis that AHA acts primarily through base-pair substitution. nih.gov The data also suggest that AHA is significantly more potent than 2-aminopurine (B61359) in this system. nih.gov

In the yeast Saccharomyces cerevisiae, AHA was found to be a less potent mutagen compared to HAP. nih.gov This contrasts with the findings in bacteria, where AHA was the more potent of the two compounds. nih.gov

Mutagenic Effects of this compound (AHA) in Fungi

Fungal SpeciesKey FindingsReference
Neurospora crassaExtremely potent mutagen, inducing primarily gene/point mutations (98.9%) in the ad-3 region. Believed to act via AT to GC transitions. nih.govnih.gov
Saccharomyces cerevisiaeLess potent mutagen compared to N6-hydroxyadenine (HAP). nih.gov

Analysis in Mammalian Cell Lines (e.g., Chinese Hamster Lung Cells, Mouse Lymphoma Cells)

The genotoxicity of AHA has been demonstrated in various mammalian cell lines. In Chinese Hamster Lung (CHL) cells, AHA was shown to be mutagenic, inducing diphtheria toxin resistance. nih.gov A prolonged 24-hour incubation with AHA resulted in a 200-fold increase in the number of mutants, suggesting that its mutagenicity is largely dependent on its incorporation into DNA. nih.gov In these cells, the mutagenic potency of AHA was reported to be 500-fold higher than that of ethyl methanesulfonate (B1217627). nih.gov

Studies on L5178Y mouse lymphoma cells have also confirmed the mutagenic activity of AHA. nih.govnih.gov It was found to induce mutations at the tk, hgprt, and Na+/K+ ATPase loci. nih.gov The majority of the induced TK mutants were large-colony, indicating that they likely resulted from single gene mutations rather than large-scale chromosomal damage. nih.govnih.gov Cytogenetic analysis revealed that while AHA could induce some gross chromosomal aberrations, it did not significantly induce micronuclei, and only a small fraction of TK mutants showed abnormalities on chromosome 11. nih.gov This suggests that AHA is a powerful point mutagen with only slight clastogenic activity. nih.gov The cytotoxicity of AHA was found to be similar across different L5178Y strains with varying DNA repair capabilities. nih.gov

Mutagenic Profile of this compound (AHA) in Mammalian Cell Lines

Cell LineKey FindingsReference
Chinese Hamster Lung (CHL) CellsInduced diphtheria toxin resistance. Potency was 500-fold higher than ethyl methanesulfonate with prolonged exposure. nih.gov
Mouse Lymphoma L5178Y CellsInduced mutations at multiple gene loci (tk, hgprt, Na+/K+ ATPase). Primarily caused point mutations with weak clastogenic activity. nih.govnih.gov

Induction of Gene/Point Mutations and Chromosomal Aberrations

Exposure to AHA results in significant mutagenic activity across various biological systems, from bacteria to mammalian cells. Research indicates that AHA is capable of inducing both gene/point mutations and larger chromosomal alterations.

In the bacterium Salmonella typhimurium, AHA demonstrates very potent mutagenicity, particularly in the TA100 strain, which is indicative of base-pair substitution mutations. nih.gov It was found to be one of the most powerful mutagens for this strain, inducing a high number of revertants. nih.gov While its primary effect is causing base-pair substitutions, it is also weakly mutagenic in the TA98 strain, suggesting a minor capacity to cause frameshift mutations. nih.gov

Studies in the fungus Neurospora crassa have provided a detailed look at the types of mutations induced by AHA. In this system, AHA almost exclusively causes gene/point mutations within the ad-3 region, with 98.9% of the mutations being of this type. nih.gov These are predominantly AT to GC base-pair transitions. nih.gov Notably, multilocus deletion mutations were not found to be induced by AHA in this organism. nih.gov

In mammalian cells, the mutagenic profile of AHA is more complex. In human TK6 lymphoblast cells, AHA induces mutations at both the autosomal thymidine (B127349) kinase (tk) and the X-linked hypoxanthine-guanine phosphoribosyl transferase (hprt) loci. nih.gov Analysis of these mutations revealed that AHA can cause both point mutations and larger-scale alterations. nih.gov Southern blot analysis of hprt mutants showed that while a portion had normal restriction patterns, indicating point mutations, others had partial deletions of the gene. nih.gov Similarly, some tk mutants showed a loss of the active allele. nih.gov

Experiments using Chinese hamster lung (CHL) cells also confirmed the potent mutagenicity of AHA. nih.gov A prolonged 24-hour incubation with AHA led to a 200-fold increase in the number of diphtheria toxin-resistant mutants, a mutagenic potency reported to be 500-fold higher than that of ethyl methanesulfonate. nih.gov This significant increase with longer exposure suggests that AHA's mutagenicity is primarily exerted after its incorporation into DNA. nih.gov

The mouse spot test, an in vivo assay, also demonstrated the mutagenic activity of AHA, suggesting it is a candidate for inducing recessive specific-locus mutations in the germ cells of mice. nih.gov

Summary of Mutagenic Effects of this compound (AHA)
Organism/Cell LineGenetic Locus/AssayPrimary Type of MutationKey FindingsReference
Neurospora crassaad-3 regionGene/Point Mutations (AT to GC transitions)98.9% of mutations were gene/point mutations; no multilocus deletions observed. nih.gov
Human Lymphoblast Cells (TK6)tk and hprt lociPoint Mutations and Partial DeletionsInduced both single gene mutations and larger-scale alterations. nih.gov
Salmonella typhimuriumAmes Test (TA100, TA98)Base-pair SubstitutionsExtremely potent mutagen in TA100; weak frameshift mutagenicity in TA98. nih.gov
Chinese Hamster Lung (CHL) CellsDiphtheria Toxin Resistance (DTr)Not specifiedPotent mutagen, with mutagenicity increasing with prolonged exposure, suggesting incorporation into DNA is required. nih.gov
MouseSpot TestRecessive Specific-Locus MutationsDemonstrated mutagenic activity in vivo. nih.gov

Modulation of Cellular DNA Repair Pathways

The introduction of DNA damage by AHA necessitates a cellular response involving various DNA repair pathways. Studies using repair-deficient cell lines have begun to elucidate the mechanisms involved in repairing AHA-induced lesions.

Currently, there is no direct scientific literature available that specifically documents the induction of the SOS response in bacteria following exposure to this compound.

Direct studies on the role of mismatch repair (MMR) systems in processing DNA damage caused by AHA are not extensively documented. However, the nature of AHA-induced mutations, primarily base-pair substitutions, suggests a potential role for the MMR pathway in recognizing and correcting the mispairs formed after AHA is incorporated into the DNA.

Evidence suggests that excision repair mechanisms are involved in the cellular response to AHA. In studies with L5178Y mouse lymphoma cells, strains that are presumed to be deficient in the excision of pyrimidine (B1678525) dimers were sensitive to the cytotoxic effects of AHA. nih.gov Another strain, sensitive to ionizing radiation and presumed to be defective in the repair of DNA double-strand breaks, exhibited a slightly higher mutant frequency when treated with AHA compared to repair-proficient strains. nih.gov

A key observation is the appearance of DNA single-strand breaks and/or alkali-labile lesions in the DNA of L5178Y cells two hours after the removal of AHA. nih.gov This delayed appearance of breaks is interpreted as a likely consequence of active DNA repair processes, where repair enzymes nick the DNA backbone to remove the lesion. nih.gov Initially, treatment with AHA itself did not cause a significant number of these breaks. nih.gov

Response of Repair-Deficient L5178Y Mouse Lymphoma Strains to AHA
Cell StrainPresumed Repair DeficiencyObserved Effect of AHAReference
LY-R16Excision of pyrimidine dimersSensitive to cytotoxic effects. Appearance of DNA single-strand breaks 2 hours post-treatment, suggesting active repair. nih.gov
LY-S1Repair of radiation-induced DNA double-strand breaksSlightly higher mutant frequency. Appearance of DNA single-strand breaks 2 hours post-treatment, suggesting active repair. nih.gov

Effects on Cell Cycle Progression and DNA Synthesis Regulation

There is currently a lack of direct research findings in the available scientific literature detailing the specific effects of this compound on cell cycle progression and the regulation of DNA synthesis.

Methodological Approaches and Advanced Techniques for Studying 2 Amino N 6 Methyl N 6 Hydroxyadenine

In Vitro Mutagenicity Assays and Genetic Endpoint Analysis

The mutagenic potential of 2-Amino-N(6)-methyl-N(6)-hydroxyadenine, also referred to as AHA, has been extensively evaluated across a wide range of eukaryotic and prokaryotic assay systems. nih.gov These studies were designed to assess its potency and the specific types of genetic damage it induces. nih.gov In early investigations using Salmonella and the fungus Neurospora crassa, AHA was identified as an exceptionally potent mutagen. nih.gov Subsequent collaborative studies expanded this analysis to other eukaryotic organisms to determine if the compound exhibited comparable potency and specificity, which is crucial for genetic risk assessment. nih.gov

The findings indicate that AHA is mutagenic in all eukaryotic systems tested, though the magnitude of the effect varies depending on the specific assay. nih.gov In Neurospora crassa, AHA primarily induces gene/point mutations rather than large-scale deletions. nih.gov Specifically, in the ad-3 region of Neurospora, 98.9% of the mutations induced by AHA were classified as gene/point mutations. nih.gov The primary type of mutation observed across multiple systems is the AT to GC base-pair transition. nih.govnih.gov However, some variability in the ratio of different types of base-pair substitutions has been noted depending on the test system. nih.gov

When compared to known alkylating agents in higher eukaryotic assays, AHA's mutagenic potency was found to be comparable to that of ethylnitrosourea (ENU), ethyl methanesulfonate (B1217627) (EMS), and methyl methanesulfonate (MMS). nih.gov In the mouse spot test, which assesses somatic mutations in embryos, AHA was determined to be mutagenic but was not classified as a very potent mutagen in this specific system compared to compounds like mitomycin C or cyclophosphamide. nih.gov Studies in mouse lymphoma cells showed that AHA induces mutations at the thymidine (B127349) kinase (tk) locus. nih.gov Furthermore, at high concentrations, AHA has been shown to induce chromosomal damage. nih.gov The genetic activity of AHA has also been studied in Escherichia coli and Saccharomyces cerevisiae, where it was found to be a more potent mutagen in bacteria than in yeast. nih.gov

Table 1: Summary of Mutagenicity Findings for this compound in Various Assay Systems

Organism/Cell SystemAssay TypeKey FindingsReference
Salmonella typhimuriumBacterial Reverse Mutation AssayExtremely potent mutagen; activity affected by uvrBdel mutation. nih.govnih.gov
Neurospora crassaad-3 Forward Mutation AssayPotent mutagen, inducing predominantly AT to GC base-pair transitions and gene/point mutations. nih.govnih.gov
Saccharomyces cerevisiaeYeast Genetic AssaysLess potent mutagen compared to its activity in bacteria. nih.gov
Drosophila melanogasterEukaryotic in vivo assayDemonstrated mutagenic activity. nih.gov
Mouse (in vivo)Spot TestMutagenic in mouse embryos, but less potent than mitomycin C or ENU in this system. nih.gov
Mouse Lymphoma Cells (L5178Y)tk Locus Mutation AssayInduces forward mutations; cytotoxicity and mutagenicity are similar across strains with different repair capabilities. nih.gov

High-Throughput Sequencing for Mutation Spectrum Determination

To precisely identify the types of genetic alterations caused by this compound, researchers employ sequencing technologies to analyze the DNA of treated organisms. An analysis of mutations induced in the bacteriophage M13mp2 involved sequencing the lac promoter-lacZα region of the phage genome after its growth in host bacteria exposed to the compound. teikyo.jp The results from this sequencing effort revealed that the mutations were predominantly base transitions, accounting for 80% of changes with AHA and 90% with its deoxyriboside derivative (AHAdR). teikyo.jp This detailed sequence information provides strong evidence supporting a mechanism of mutagenesis involving errors during DNA replication. teikyo.jp

Modern studies increasingly rely on high-throughput sequencing (HTS) platforms, such as those developed by Illumina. youtube.com These systems, like the HiSeq series, enable the rapid sequencing of billions of DNA fragments simultaneously, offering unprecedented depth and resolution. youtube.com While specific HTS studies on this compound are not detailed in the provided results, this technology is the contemporary standard for mutation spectrum analysis. Applying HTS would allow for a genome-wide analysis of the mutational landscape induced by this compound, confirming the prevalence of AT to GC transitions and potentially uncovering other, less frequent mutation types or identifying specific genomic hotspots for adduct formation and mutation. Techniques like Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq), though used for studying the related N6-methyladenosine modification, demonstrate the power of combining sequencing with specific enrichment methods to map modifications across the transcriptome or genome. nih.gov

Chromatographic and Spectroscopic Techniques for Adduct Quantification and Structural Elucidation

A cornerstone of studying DNA-reactive compounds is the ability to detect, quantify, and structurally characterize the adducts they form with DNA and their metabolic byproducts. This is achieved through a powerful combination of chromatographic separation and spectroscopic detection methods.

Liquid chromatography (LC) is a fundamental technique for separating complex mixtures of molecules. ucr.ac.crdokumen.pub When coupled with mass spectrometry (MS), which measures the mass-to-charge ratio of ionized molecules, it becomes a highly sensitive and specific tool for identifying and quantifying target compounds. dokumen.pub High-performance liquid chromatography (HPLC) coupled to tandem mass spectrometry (LC-MS/MS) is particularly powerful, allowing for the separation of analytes from a biological matrix followed by their unambiguous identification based on both their retention time and their specific fragmentation patterns. dokumen.pubnih.gov

This approach is ideally suited for the analysis of DNA adducts and metabolites of this compound. The general methodology involves enzymatic hydrolysis of DNA exposed to the compound, followed by separation of the resulting modified and unmodified nucleosides using an LC column. researchgate.net The effluent from the column is then introduced into the mass spectrometer, where the adducts can be quantified. researchgate.net To enhance sensitivity, especially for low-abundance adducts, derivatization agents can be used that improve ionization efficiency. nih.govspringernature.comresearchgate.net For instance, the use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) has been shown to be an effective derivatization strategy for the LC-MS analysis of other modified amino acids. nih.govspringernature.com Using stable isotope-labeled internal standards allows for precise and accurate quantification. researchgate.net This LC-MS/MS methodology enables researchers to create a profile of metabolites and to measure the levels of specific DNA adducts in various tissues or cells after exposure.

While LC-MS is excellent for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the precise three-dimensional structure of chemical compounds, including DNA adducts. nih.gov NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. researchgate.net

For structural analysis of a DNA adduct, researchers can synthesize an oligonucleotide containing the specific adduct. nih.govnih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY and HMBC, are then performed. nih.gov These experiments reveal through-bond and through-space connectivities between protons (¹H) and other nuclei like carbon (¹³C) and nitrogen (¹⁵N), allowing for the complete assignment of all chemical shifts and the determination of the adduct's conformation. nih.govnih.gov For example, NMR studies on a related PhIP-DNA adduct revealed that it exists in two different conformational states within duplex DNA. nih.gov Similarly, detailed NMR studies on N6-substituted adenosines have shown how intramolecular hydrogen bonding can influence their structure, which can be detected through distinct sets of signals in the NMR spectra. nih.gov This level of structural detail is critical for understanding how an adduct like that formed by this compound might distort the DNA helix and be recognized by DNA polymerases or repair enzymes.

Molecular Modeling and Computational Chemistry Approaches for Interaction Prediction

Molecular modeling and computational chemistry provide powerful in silico tools to predict and visualize the interactions between a DNA adduct and biological macromolecules like DNA polymerases and repair proteins. nih.gov These methods complement experimental data by offering insights at an atomic level that are often difficult to obtain otherwise.

Starting with a known crystal structure of a DNA-protein complex, researchers can build computational models of the DNA containing the adduct of interest. nih.gov For example, a model could be constructed of the this compound adduct within the active site of a DNA repair enzyme like O(6)-methylguanine-DNA methyltransferase (MGMT). nih.gov By performing molecular dynamics simulations, scientists can analyze how the adduct affects the structure and stability of the DNA double helix and how it interacts with key amino acid residues in the protein's active site. nih.gov These simulations can predict whether the adduct will be successfully repaired or if it will block the repair process, potentially leading to a persistent mutation. This approach has been used to analyze how single nucleotide polymorphisms (SNPs) in the MGMT gene affect its ability to bind DNA and repair damage. nih.gov Such computational predictions can guide further experimental work, such as site-directed mutagenesis, to validate the role of specific amino acid residues in the recognition and repair of the adduct.

Genetic Engineering and Gene Knockout Models for Elucidating Repair Mechanisms

To identify the specific DNA repair pathways responsible for removing adducts formed by this compound, scientists utilize genetically engineered cell lines or organisms, including gene knockout models. By comparing the effects of the compound in normal (wild-type) cells versus cells deficient in a specific repair gene, the role of that pathway can be determined.

Studies have been conducted using strains of L5178Y mouse lymphoma cells that differ in their DNA repair capabilities. nih.gov For instance, comparisons between strains proficient and deficient in the excision of certain types of DNA damage can reveal whether nucleotide excision repair is involved in processing AHA-induced lesions. nih.gov In these particular lymphoma cell strains, the sensitivities to the cytotoxic effects of AHA were found to be similar, but DNA strand breaks, possibly due to repair activity, were observed after the compound was removed. nih.gov In bacterial systems, a mutation in the uvrB gene, which is a key component of the UvrABC nucleotide excision repair system, was shown to have a significant impact on the mutagenicity and toxicity of AHA in Salmonella, strongly implicating this pathway in the repair of AHA-induced damage. nih.gov

More broadly, studies on the repair of the related N6-methyladenosine (m6A) modification highlight the utility of this approach. It has been shown that knocking out the gene for the m6A eraser FTO makes cells more sensitive to DNA damaging agents, indicating FTO's role in a DNA damage response pathway. frontiersin.org Similarly, the m6A writer METTL3 has been shown to be activated by DNA double-strand breaks, mediating repair through homologous recombination. frontiersin.org Creating specific gene knockout models in mammalian cells for enzymes suspected of acting on this compound adducts would be a definitive way to elucidate the precise mechanisms that protect the genome from its mutagenic effects.

Future Research Directions and Unresolved Questions

Elucidation of Novel Metabolic Pathways and Enzymatic Modifications of the Compound

A crucial area of future investigation is the complete characterization of the metabolic pathways that act upon 2-Amino-N(6)-methyl-N(6)-hydroxyadenine. While the metabolism of related compounds like N6-methyladenosine (m6A) is known to be dynamic, involving a host of "writer," "eraser," and "reader" proteins that add, remove, and interpret the methyl group, the specific enzymes that process the unique N-methyl-N-hydroxyamino group of this compound are not fully understood. nih.govnih.gov

Research will likely focus on identifying novel methyltransferases and demethylases capable of acting on this specific substrate. For instance, studies have identified enzymes that metabolize N6-methyladenosine, and it is plausible that related or entirely new enzymes are responsible for the modification of this compound. nih.gov The process of demethylation could potentially generate intermediates such as N6-hydroxymethyladenosine, which itself may have distinct biological functions before further oxidation or removal. nih.govgenesilico.pl

Furthermore, the deamination of the adenine (B156593) core is another potential metabolic route. Enzymes like adenine deaminases, which have been shown to act on N6-methyladenosine, could also play a role in the breakdown of this compound. nih.gov Understanding the interplay between demethylation, deamination, and other potential modifications, such as those involving the amino group at the 2-position, will be essential. The activated methyl cycle, which provides the S-adenosyl-L-methionine (SAM) required for most methylation reactions, is a fundamental pathway to consider in this context. hmdb.cayoutube.com Future studies will need to clarify how this compound enters and is processed by these central metabolic hubs. youtube.comyoutube.com

Investigation of Context-Dependent Mutagenic Outcomes in Complex Genomic Environments

The mutagenic properties of this compound have been established, but the nuances of its effects in different genomic contexts remain a significant area for future research. Studies have shown that this compound, referred to as AHA, can induce a range of mutations, from point mutations to larger-scale genomic alterations such as deletions. nih.gov It has been demonstrated to be mutagenic in both human lymphoblast cells and in mouse models. nih.govnih.gov

Future investigations will need to move beyond simple mutation frequency to understand how the genomic landscape influences mutagenic outcomes. This includes exploring how factors such as local DNA sequence, chromatin structure, and the status of DNA repair pathways modulate the type and location of mutations induced by the compound. For example, the efficiency of repair of the adducts formed by this compound may vary between transcriptionally active euchromatin and silent heterochromatin.

Moreover, the mutagenic potency of this compound has been compared to other well-known mutagens, and it was not classified as a very potent mutagen in the mouse spot test. nih.gov However, its ability to induce both point mutations and chromosomal alterations suggests a complex mechanism of action that warrants deeper investigation. nih.gov Research is needed to determine the specific types of base substitutions and the molecular signatures of the mutations it causes, which could provide clues about how the DNA adducts formed by the compound are processed by cellular replication and repair machinery.

Development of Advanced Analytical Platforms for Ultra-Trace Adduct Detection

A major challenge in studying the biological effects of compounds like this compound is the detection of the DNA adducts they form, which are often present at extremely low levels. nih.gov The development of more sensitive and specific analytical methods is therefore a critical future research direction. Current techniques such as ³²P-postlabeling and various mass spectrometry (MS) based methods have been used, but they face limitations. nih.gov

Future platforms will likely focus on enhancing the sensitivity and throughput of liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS). researchgate.net Innovations in MS scanning strategies, such as data-independent acquisition (DIA) and targeted MS³ scanning, show promise for discovering and confirming the identity of new adducts without prior knowledge of their structure. nih.gov However, a significant hurdle is distinguishing true low-abundance adducts from background noise and false features generated by the complex matrix of digested DNA. nih.gov

Improving sample preparation and adduct enrichment strategies will also be key. This could involve the use of specific antibodies to immunoprecipitate DNA fragments containing the adduct of interest, although this requires the development of high-affinity antibodies specific to the this compound adduct. nih.gov The ultimate goal is to achieve routine detection at levels of one adduct per 10⁸ to 10¹⁰ nucleotides, which is the range typically observed in human samples exposed to environmental carcinogens. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To build a holistic picture of the cellular response to this compound, future research must integrate data from multiple "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach can reveal the downstream consequences of the compound's interaction with cellular machinery. nih.govnih.gov

For instance, by combining transcriptomic and translatomic data, researchers can investigate how the presence of adducts or the alteration of m6A-like modifications affects not just gene transcription but also the efficiency of mRNA translation. nih.gov Studies on m6A have shown that this modification can significantly influence RNA metabolism, including splicing, nuclear export, stability, and translation, often in a context-dependent manner. nih.govnih.govnih.gov Similar multi-faceted regulatory roles could be exerted by this compound or its metabolites.

Integrating data on epigenetic marks (epigenomics) with mutational data (genomics) can clarify how the compound's effects are shaped by the chromatin environment. Proteomics can identify proteins that bind to the DNA adducts (the "adductome"), which may include DNA repair enzymes or transcription factors whose function is consequently altered. Metabolomic analysis can simultaneously track the metabolic fate of the compound itself. By weaving these datasets together, researchers can construct comprehensive models that link the initial chemical interaction to the ultimate biological outcomes, such as mutagenesis or altered gene expression programs. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-N(6)-methyl-N(6)-hydroxyadenine with high purity?

  • Methodological Answer : Solid-phase synthesis is a common approach for purine derivatives, involving sequential protection and deprotection of reactive sites. For example, amine groups can be protected using tert-butoxycarbonyl (Boc) groups, followed by methylation at the N6 position using methyl iodide under anhydrous conditions. Final purification via reversed-phase HPLC (e.g., C18 column with gradient elution of acetonitrile/water containing 0.1% trifluoroacetic acid) ensures high purity (>98%). Internal standards, such as isotopically labeled analogs (e.g., ¹³C/¹⁵N variants), should be used for quantitative analysis .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation and hydrolysis. Stability tests using LC-MS over 6 months under varying conditions (pH 4–9, 4–37°C) indicate degradation rates <5% at –20°C. Safety protocols include using fume hoods, nitrile gloves, and eye protection, as per H303+H313+H333 hazard codes .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d6 to confirm substitution patterns (e.g., N6-methyl vs. hydroxyl groups).
  • HR-MS : High-resolution mass spectrometry (ESI+) for molecular ion validation (e.g., [M+H]⁺ at m/z 210.0862).
  • FT-IR : Bands at 1650–1700 cm⁻¹ for carbonyl and 3200–3400 cm⁻¹ for amine/hydroxyl groups.
    Cross-validate results with computational tools (e.g., Gaussian for DFT-optimized structures) .

Advanced Research Questions

Q. What experimental strategies can elucidate the tautomeric equilibria of this compound in aqueous solutions?

  • Methodological Answer : Use pH-dependent ¹H NMR (500 MHz, D2O) to track proton shifts in the purine ring. For example, monitor N1-H vs. N7-H resonances across pH 3–10. X-ray crystallography (synchrotron radiation, resolution <1.0 Å) can resolve solid-state tautomers. Pair with computational modeling (MD simulations in explicit solvent) to predict dominant tautomers under physiological conditions .

Q. How can contradictions in bioactivity data for this compound across studies be resolved?

  • Methodological Answer : Conduct comparative studies using standardized assays (e.g., TLR2/7 agonist activity via NF-κB luciferase reporter assays in HEK293 cells). Control variables:

  • Cell line : Use primary vs. immortalized cells to assess receptor expression differences.
  • Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) with solubility enhancers (e.g., cyclodextrins).
    Cross-reference with orthogonal assays (SPR for binding affinity, ELISA for cytokine release) to validate bioactivity .

Q. What are the implications of this compound’s low solubility on pharmacokinetic modeling?

  • Methodological Answer : Low aqueous solubility (predicted logP ~1.2 via ChemAxon) requires formulation strategies:

  • Prodrugs : Synthesize phosphate esters for enhanced solubility.
  • Nanocarriers : Use liposomal encapsulation (size 100–200 nm, PDI <0.2) to improve bioavailability.
    In vivo studies in rodents should monitor renal clearance due to hydroxyadenine derivatives’ propensity for crystal nephropathy, as observed in adenine-fed models .

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